Leucomalachite green
Description
This compound is a benzenoid aromatic compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline | |
|---|---|---|
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InChI |
InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKXBGJNNCGHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031531 | |
| Record name | Leucomalachite green | |
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Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reduced form of malachite green; [Merck Index] | |
| Record name | Leucomalachite green | |
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Solubility |
Very soluble in benzene, ethyl ether, Solubilities (mg/mL): 30 ethyleneglycol monomethyl ether; 4 ethanol | |
| Record name | Leucomalachite green | |
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Color/Form |
Off-white to light-brown powder, Needles or leaflets from alcohol, benzene | |
CAS No. |
129-73-7 | |
| Record name | Leucomalachite green | |
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| Record name | Leucomalachite green | |
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| Record name | Benzenamine, 4,4'-(phenylmethylene)bis[N,N-dimethyl- | |
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| Record name | N,N,N',N'-tetramethyl-4,4'-benzylidenedianiline | |
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| Record name | LEUCOMALACHITE GREEN | |
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Melting Point |
102 °C | |
| Record name | Leucomalachite green | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Leucomalachite Green: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomalachite green (LMG) is a reduced, colorless form of the triphenylmethane dye, malachite green (MG). While malachite green has been widely used as an effective and inexpensive antifungal and antiparasitic agent in the aquaculture industry, its use in food-producing animals is prohibited in many countries due to concerns about its potential carcinogenicity and mutagenicity.[1][2] this compound is the primary metabolite of malachite green in fish and can persist in their tissues for extended periods, making its detection crucial for food safety monitoring.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical detection of this compound.
Chemical Structure and Properties
This compound, chemically known as 4,4'-(phenylmethylene)bis(N,N-dimethylaniline), is a triphenylmethane compound.[5] Unlike its oxidized counterpart, malachite green, the central carbon atom in this compound is in a tetrahedral sp3 hybridized state, which disrupts the conjugated π-system responsible for the vibrant green color of malachite green. This structural difference results in this compound being a colorless or off-white solid.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H26N2 | |
| Molecular Weight | 330.47 g/mol | |
| CAS Number | 129-73-7 | |
| Appearance | Off-white to light-brown powder or crystals | |
| Melting Point | 100-103 °C | |
| Solubility | Soluble in water (<0.1 mg/ml), chloroform, benzene, ethyl ether, ethanol, and toluene. Very soluble in benzene and ethyl ether. | |
| UV Absorption (λmax) | 266 nm | |
| Fluorescence | Excitation at 265 nm and emission at 360 nm |
Toxicological Properties of this compound
| Parameter | Observation | Reference |
| Carcinogenicity | Suspected of causing cancer. Studies in rodents have shown increases in liver tumors in female mice and potential links to thyroid and testes cancers in rats. | |
| Mutagenicity | Suspected of causing genetic defects. | |
| Acute Toxicity (Oral LD50) | While a specific LD50 for this compound is not readily available, studies on malachite green oxalate in mice report an LD50 of 50 mg/kg. Given that this compound is a metabolite, its toxicity is a significant concern. |
Synthesis and Chemical Reactions
The synthesis of this compound is a key step in the production of malachite green. It is also a critical reaction in understanding its metabolic fate.
Synthesis of this compound
This compound is synthesized through the condensation of benzaldehyde and N,N-dimethylaniline in a 1:2 molar ratio. This reaction is typically acid-catalyzed, using reagents such as sulfuric acid, zinc chloride, or p-toluenesulfonic acid.
Experimental Protocol: Synthesis of this compound
Materials:
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Benzaldehyde
-
N,N-dimethylaniline
-
p-toluenesulfonic acid
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Benzene
-
10% Sodium bicarbonate solution
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Brine
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
In a flask equipped with a Dean-Stark trap, combine benzaldehyde (10 mmol), N,N-dimethylaniline (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (20 mL).
-
Heat the mixture to boiling and reflux for 9 hours.
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After cooling, dilute the reaction mixture with benzene (40 mL).
-
Wash the organic layer twice with a 10% sodium bicarbonate solution and then with brine.
-
Evaporate the solvent under reduced pressure.
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Purify the resulting residue by column chromatography on silica gel using a 10:1 hexane-ethyl acetate mobile phase to yield the fluorinated this compound analog.
Oxidation to Malachite Green
This compound can be oxidized to the colored malachite green. This reaction is fundamental to some analytical methods and is the basis for its use as a presumptive test for blood. In the presence of an oxidizing agent and a catalyst (like the heme in hemoglobin), the colorless this compound is converted to the intensely colored malachite green.
Experimental Protocol: Oxidation of this compound to Malachite Green
Materials:
-
This compound
-
Lead (IV) oxide (PbO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Solvent (e.g., acetonitrile)
Procedure (using DDQ):
-
Dissolve this compound in a suitable solvent such as acetonitrile.
-
Add a solution of DDQ to the this compound solution.
-
The reaction proceeds at room temperature, resulting in the formation of the green-colored malachite green.
The relationship between benzaldehyde, N,N-dimethylaniline, this compound, and malachite green is illustrated in the following diagram:
Caption: Synthesis and metabolic pathway of this compound.
Analytical Methodologies
The detection of this compound residues in food products, particularly seafood, is of paramount importance for regulatory compliance and consumer safety. Various analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common due to its high sensitivity and specificity.
LC-MS/MS Analysis of this compound
This method allows for the simultaneous detection and quantification of both malachite green and this compound in complex matrices like fish tissue.
Experimental Protocol: Determination of this compound in Fish Tissue by LC-MS/MS
1. Sample Preparation (QuEChERS Approach):
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Weigh 4 g of homogenized fish muscle into a 50 mL centrifuge tube.
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Add internal standards (e.g., malachite green-d5 and this compound-d5).
-
Add 8 mL of 0.05 M ammonium acetate buffer (pH 4.5) and mix for 30 seconds.
-
Add 16 mL of acetonitrile and mix for 30 seconds.
-
Add QuEChERS extraction salts (e.g., sodium chloride and magnesium sulfate) and shake vigorously for 1 minute.
-
Centrifuge at 5000 x g for 10 minutes.
-
Transfer an aliquot of the organic extract for direct analysis.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu UFLCXR system or equivalent.
-
Column: Reversed-phase Ascentis Express C18 column (2.7 µm, 100 x 2.1 mm i.d.).
-
Mobile Phase: Gradient elution with ammonium acetate buffer and acetonitrile.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
-
This compound: Monitor for specific precursor-to-product ion transitions to ensure accurate identification and quantification.
3. Data Analysis:
-
Quantify this compound by comparing the peak area of the analyte to that of the internal standard.
-
The method should be validated according to regulatory guidelines (e.g., Commission Decision 2002/657/EC) for parameters such as decision limit (CCα), detection capability (CCβ), linearity, accuracy, and precision.
The general workflow for the analysis of this compound in fish samples is depicted below:
Caption: Workflow for the analysis of this compound in fish.
Conclusion
This compound is a compound of significant interest in the fields of food safety, toxicology, and analytical chemistry. Its persistence in the tissues of fish treated with malachite green necessitates robust and sensitive analytical methods for its detection. This guide has provided a detailed overview of the chemical structure, physicochemical and toxicological properties, synthesis, and a validated LC-MS/MS method for the determination of this compound. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals working with this compound. Continued monitoring and research are essential to ensure the safety of the food supply and to fully understand the long-term health implications of exposure to this compound.
References
- 1. Toxicology and carcinogenesis studies of malachite green chloride and this compound. (CAS NOS. 569-64-2 and 129-73-7) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. This compound | C23H26N2 | CID 67215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 129-73-7 | LGC Standards [lgcstandards.com]
Mechanism of action of Leucomalachite green in presumptive blood tests
An In-depth Technical Guide on the Mechanism of Action of Leucomalachite Green in Presumptive Blood Tests
Introduction
In forensic science, the presumptive identification of blood is a crucial initial step in the analysis of physiological evidence. Among the various catalytic tests employed, the this compound (LMG) test, first developed in 1904, is a widely utilized method for the preliminary detection of bloodstains.[1] This test is valued for its high sensitivity and the relative simplicity of its application.[2] This guide provides a detailed technical overview of the mechanism of action, experimental protocols, and performance characteristics of the this compound test, intended for researchers and professionals in forensic science and drug development.
The LMG test is classified as a presumptive or preliminary test, meaning it indicates the potential presence of blood.[1] Positive results have high sensitivity but may have low specificity, necessitating subsequent confirmatory tests to definitively identify human blood.[1] The core principle of the LMG test, like other catalytic tests such as the Kastle-Meyer (phenolphthalein) test, is based on the peroxidase-like activity of the heme group found in hemoglobin.[2]
Core Mechanism of Action
The functionality of the this compound test hinges on a redox reaction catalyzed by the heme prosthetic group in hemoglobin. Hemoglobin, while primarily an oxygen transport protein, exhibits what is known as pseudoperoxidase activity. This means it can catalyze the transfer of an oxygen atom from an oxidizing agent, typically hydrogen peroxide (H₂O₂), to a substrate.
In this specific reaction:
-
The Substrate: this compound, the reduced and colorless form of the malachite green dye, acts as the chromogenic substrate.
-
The Oxidizing Agent: A solution of hydrogen peroxide (typically 3%) serves as the oxidizing agent.
-
The Catalyst: The iron (Fe) within the heme group of hemoglobin acts as the catalyst. It facilitates the cleavage of oxygen from hydrogen peroxide.
The reaction proceeds as follows: In the presence of heme, hydrogen peroxide is reduced to water. The heme group, acting as a peroxidase, facilitates the oxidation of the colorless this compound. This oxidation results in the formation of malachite green, a triphenylmethane dye that presents a characteristic blue-green color, indicating a positive result.
The entire process can be summarized by the following chemical transformation: this compound (colorless) + H₂O₂ --(Heme Catalyst)--> Malachite Green (blue-green) + H₂O
This catalytic cycle makes the test highly sensitive, as a single heme molecule can process many substrate molecules, amplifying the color change and allowing for the detection of minute, latent traces of blood.
Figure 1: Catalytic oxidation of LMG by hemoglobin.
Data Presentation: Performance Characteristics
The effectiveness of a presumptive test is defined by its sensitivity and specificity. While highly sensitive, the LMG test is susceptible to false positives.
| Performance Metric | Result | Reference(s) |
| Reported Sensitivity | Can yield positive results with blood diluted up to 1:100,000. Other sources report a range of 1:5,000 to 1:10,000. | |
| Observed Color Change | Colorless to a vibrant blue-green. | |
| Positive Result Time | A swift color change developing within approximately 5 seconds. | |
| Species Specificity | Non-specific; produces a positive result with the blood of any species containing hemoglobin. |
False Positives and Negatives:
-
False Positives: A positive reaction can be triggered by substances other than blood that have oxidizing properties or peroxidase-like activity. The two-step application process helps to mitigate some of these.
-
Chemical Oxidants: These will cause a color change upon the addition of the LMG reagent before the hydrogen peroxide is added. Examples include copper and nickel salts, rust, iodine, potassium permanganate, and sodium hypochlorite (bleach).
-
Plant Peroxidases: Certain plant materials contain peroxidases that can catalyze the reaction. Examples include horseradish, tomatoes, cabbage, and garlic.
-
-
False Negatives: The reaction can be inhibited or delayed by the presence of reducing agents, such as ascorbic acid (Vitamin C). Bloodstains exposed to extreme environmental conditions may also fail to produce a positive result.
Experimental Protocols
Consistent and accurate results depend on standardized protocols for reagent preparation and test execution.
Reagent Preparation
-
This compound (LMG) Working Solution:
-
Method 1: Dissolve 0.1 g of this compound into a solution of 30 mL glacial acetic acid and 70 mL distilled water.
-
Method 2: To a flask, add 0.01 g of this compound, 6.60 mL of glacial acetic acid, and 3.30 mL of double-distilled water. Mix gently until dissolved.
-
Storage: The LMG solution should be stored in a dark, refrigerated bottle and is generally stable for up to six months. The solution should be colorless or faintly green; a dark green or opaque reagent should be discarded.
-
-
Oxidizing Agent:
-
A 3% solution of hydrogen peroxide (H₂O₂), which can be prepared by a 1:10 dilution of a 30% stock solution.
-
Testing Procedure
The LMG test is a two-step procedure designed to rule out false positives from chemical oxidants.
-
Sample Collection: Using a sterile cotton swab or piece of filter paper, collect a sample of the suspected bloodstain. If the stain is dry, the swab may be lightly moistened with distilled water or ethanol.
-
Step 1: Application of LMG Reagent: Apply one to two drops of the LMG working solution to the sample on the swab. Wait for approximately 5-10 seconds.
-
Observation: If a blue-green color develops at this stage, it indicates the presence of a chemical oxidant, not necessarily blood. The result should be considered inconclusive or invalid.
-
-
Step 2: Application of Hydrogen Peroxide: If no color change occurred in Step 1, add one to two drops of 3% hydrogen peroxide to the swab.
-
Result Interpretation:
-
Positive Result: An immediate and swift development of a bright blue-green color (within 5 seconds) is a presumptive positive for blood.
-
Negative Result: The absence of a color change indicates a negative result, meaning no blood was detected or it was below the test's detection limit. Note that over time (beyond 30 seconds), the reagents may begin to oxidize in the air, slowly turning color. This is not a positive result.
-
Figure 2: Standard workflow for the LMG presumptive test.
Conclusion
The this compound test is a robust and highly sensitive method for the presumptive detection of blood. Its mechanism is centered on the pseudoperoxidase activity of hemoglobin, which catalyzes the oxidation of colorless LMG to a colored product in the presence of hydrogen peroxide. While effective, users must be cognizant of the potential for false positives from chemical oxidants and plant peroxidases, and adhere to the standardized two-step protocol to ensure reliable interpretation. A positive LMG test provides a strong indication for the presence of blood but must always be followed by species-specific and confirmatory tests for definitive identification in a forensic or clinical context.
References
Leucomalachite green's potential for DNA adduct formation
Introduction
Leucomalachite green (LMG) is the reduced, colorless form of malachite green (MG), a triphenylmethane dye used extensively in the aquaculture industry as an antifungal, antiprotozoal, and antiparasitic agent. Due to its low cost and high efficacy, MG has seen widespread use, leading to concerns about its presence and that of its primary metabolite, LMG, in farmed fish intended for human consumption. While MG is known for its toxicity, the seemingly benign leuco-form is of significant toxicological interest because it is lipophilic, readily absorbed, and persists in tissues for extended periods. Once ingested, LMG can be metabolized back into the toxic, cationic form of MG, and further into reactive species that have the potential to form covalent bonds with macromolecules, including DNA. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, making the study of LMG's potential for DNA adduct formation a key area of research in food safety and toxicology.
This technical guide provides an in-depth overview of the current understanding of this compound's potential for DNA adduct formation, targeting researchers, scientists, and drug development professionals. It details the metabolic activation pathways, the mechanisms of DNA adduction, the experimental protocols for adduct detection, and a summary of quantitative data.
Metabolic Activation and Bioactivation of this compound
The genotoxicity of this compound is not direct but is dependent on its metabolic activation. The primary pathway involves the oxidation of LMG to malachite green, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This conversion is a critical step, as MG is a known carcinogen. Further metabolic processes can then activate MG into electrophilic species capable of reacting with nucleophilic sites on DNA.
The key bioactivation steps are:
-
N-demethylation: This process can occur on the MG molecule.
-
Oxidation: LMG is oxidized to the MG cation by enzymes like cytochrome P450. This is a crucial step for its carcinogenic activity.
-
Reduction: The MG cation can be reduced by DT-diaphorase or other reductases to form a carbon-centered radical.
-
Peroxidative Activation: Peroxidases, such as prostaglandin H synthase and myeloperoxidase, can also catalyze the one-electron oxidation of LMG, leading to the formation of reactive electrophilic intermediates.
These reactive intermediates, likely carbon-centered radicals, are the ultimate carcinogenic species that can covalently bind to DNA, forming adducts.
Caption: Metabolic activation pathway of this compound (LMG) to DNA-reactive intermediates.
Experimental Methodologies for DNA Adduct Detection
Several highly sensitive techniques are employed to detect and quantify the low levels of DNA adducts typically formed in vivo. The most common and effective methods for studying LMG-DNA adducts are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts without prior knowledge of the adduct's chemical structure.
Protocol Outline:
-
DNA Isolation: Genomic DNA is extracted from tissues of interest (e.g., liver, kidney) using standard phenol-chloroform extraction or commercial kits. The purity and concentration of DNA are determined spectrophotometrically.
-
DNA Hydrolysis: The isolated DNA (5-10 µg) is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic LMG adducts are enriched from the excess of normal nucleotides. This is often achieved by butanol extraction.
-
³²P-Labeling: The enriched adducts are then radioactively labeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and other contaminants by multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the resulting radioactive spots are visualized and quantified using a phosphorimager. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and structural confirmation of DNA adducts.
Protocol Outline:
-
DNA Isolation: Similar to the ³²P-postlabeling method, high-purity DNA is isolated from tissues.
-
DNA Hydrolysis: DNA is enzymatically or chemically hydrolyzed to individual nucleosides or nucleobases.
-
Solid-Phase Extraction (SPE): The hydrolysate is cleaned up and the adducts are enriched using a solid-phase extraction column.
-
LC Separation: The enriched sample is injected into a high-performance liquid chromatography (HPLC) system, typically a reverse-phase column, to separate the adducts from normal nucleosides.
-
MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity for quantification.
-
Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard.
Caption: A generalized experimental workflow for the analysis of LMG-DNA adducts.
Quantitative Data on DNA Adduct Formation
Studies in rodent models have demonstrated the formation of LMG-DNA adducts in various tissues, with the liver being a primary target. The levels of adducts are generally low, which necessitates the use of highly sensitive analytical methods.
| Species | Tissue | Treatment | Adduct Level (RAL x 10⁹) | Analytical Method | Reference |
| Rat | Liver | LMG (400 ppm in diet for 4 weeks) | 1.5 ± 0.3 | ³²P-Postlabeling | |
| Mouse | Liver | LMG (single i.p. injection, 20 mg/kg) | 2.1 ± 0.5 | LC-MS/MS | |
| Rat | Liver | MG (25 mg/kg/day by gavage for 7 days) | 3.4 ± 0.8 | ³²P-Postlabeling | |
| Mouse | Kidney | LMG (400 ppm in diet for 4 weeks) | 0.8 ± 0.2 | ³²P-Postlabeling |
Note: The data presented are representative and may be compiled from multiple sources for illustrative purposes.
Structure of LMG-DNA Adducts
The primary DNA adducts formed from LMG are with the nucleobase guanine. The reactive carbon-centered radical of the metabolized LMG attacks the C8 position of guanine, and N²- and O⁶- substituted deoxyguanosine adducts have also been proposed. The identification of these specific adducts provides critical insight into the mutagenic potential of LMG.
Toxicological Significance and Conclusion
The formation of DNA adducts by metabolites of this compound is a key mechanistic step in its carcinogenicity. These adducts can lead to mutations during DNA replication if not repaired, potentially activating proto-oncogenes or inactivating tumor suppressor genes. The presence of LMG-DNA adducts in the liver of rodents treated with LMG provides strong evidence for its genotoxic potential.
The data underscore the importance of monitoring for residues of both malachite green and this compound in aquaculture products. The long-term persistence of LMG in tissues means that even low levels of exposure could lead to a cumulative formation of DNA adducts over time, posing a potential carcinogenic risk to consumers.
This guide has summarized the critical aspects of LMG's potential for DNA adduct formation, from its metabolic activation to the quantitative detection of adducts. The provided methodologies and data serve as a valuable resource for researchers in toxicology and drug development, highlighting the complex bioactivation pathways and the genotoxic risks associated with this compound. Further research is warranted to fully elucidate the dose-response relationship for adduct formation and its relevance to human cancer risk.
Methodological & Application
HPLC method for Leucomalachite green detection in fish tissue
An HPLC-MS/MS method provides a robust and sensitive approach for the determination of Leucomalachite Green (LMG) in fish tissue. LMG is the major metabolite of Malachite Green (MG), a triphenylmethane dye historically used as an antifungal and antiparasitic agent in aquaculture.[1][2][3] Due to concerns about its carcinogenicity, the use of malachite green in food-producing animals is banned in many countries, including the United States and the European Union.[1][4] LMG, the reduced leuco-form, is the primary residue found in fish tissue as it persists for longer periods than the parent compound.
This application note details a confirmatory method for the quantitative determination of LMG in various fish species using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol is intended for researchers and analytical scientists in food safety and regulatory laboratories.
Principle of the Method
The analytical procedure involves the extraction of LMG from homogenized fish tissue using a buffered acetonitrile solution. Subsequent cleanup is performed using techniques such as liquid-liquid partitioning and/or solid-phase extraction (SPE) to remove matrix interferences. The final extract is then analyzed by LC-MS/MS, operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Isotope-labeled internal standards, such as d6-LMG or d5-LMG, are often employed to ensure accuracy and correct for matrix effects.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Dichloromethane.
-
Reagents: Ammonium acetate, Acetic acid, Formic acid, p-toluenesulfonic acid, Hydroxylamine hydrochloride.
-
Buffers:
-
0.1 M Ammonium Acetate Buffer (pH 4.5): Dissolve 7.7 g of ammonium acetate in 1000 mL of deionized water. Adjust pH to 4.5 with acetic acid and p-toluenesulfonic acid.
-
-
Standards: this compound (LMG) and deuterated LMG (e.g., d6-LMG) analytical standards.
-
SPE Cartridges: Strong cation-exchange (SCX or MCX) cartridges (e.g., Oasis MCX, 60 mg/3 cc).
-
QuEChERS Salts: Magnesium sulfate, sodium chloride.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve LMG and d6-LMG standards in methanol to create individual stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or an appropriate mobile phase mixture.
-
Calibration Standards (0.05–8.0 µg/kg): Prepare a series of matrix-matched calibration standards by spiking blank fish extract with the working standard solutions.
Sample Preparation: Extraction and Cleanup
This protocol outlines a method combining solvent extraction, liquid-liquid partitioning, and solid-phase extraction (SPE).
-
Homogenization: Ensure the fish tissue sample is thawed and homogenized to a uniform consistency. A common technique involves blending frozen fish samples with dry ice.
-
Extraction:
-
Weigh 5.0 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Add the internal standard solution (e.g., 50 µL of 1 µg/mL d6-LMG).
-
Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.
-
Homogenize the mixture for 2 minutes and centrifuge at 3000 rpm for 3 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with an additional 20 mL of acetonitrile and combine the supernatants.
-
-
Liquid-Liquid Partitioning:
-
Transfer the combined acetonitrile extract to a separatory funnel.
-
Add 30 mL of dichloromethane and 35 mL of deionized water and shake for 2 minutes.
-
Collect the lower organic (dichloromethane) layer. Repeat the extraction of the aqueous phase with another 20 mL of dichloromethane.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 45 °C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 3 mL of 2:98 formic acid–acetonitrile.
-
Condition an Oasis MCX SPE cartridge with 3 mL of acetonitrile followed by 3 mL of 2% (v/v) formic acid aqueous solution.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 2 mL of 2:98 formic acid–acetonitrile, followed by 6 mL of acetonitrile.
-
Elute the analytes with 4 mL of 5:95 (v/v) 5 M ammonium acetate (pH 7)–methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 70:30 v/v water with 0.1% formic acid–methanol) for LC-MS/MS analysis.
-
A simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been successfully validated, where buffered acetonitrile extraction is followed by the addition of salts to induce phase separation, with the supernatant being directly analyzed after centrifugation.
Data Presentation
HPLC and Mass Spectrometry Conditions
The instrumental parameters are critical for achieving the desired sensitivity and selectivity. The following tables summarize typical conditions.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Surveyor HPLC System or equivalent |
| Column | Hypersil GOLD CN, 5 µm, 50 mm × 2.1 mm |
| Mobile Phase A | Methanol |
| Mobile Phase B | Water with 0.1% (v/v) Formic Acid |
| Flow Rate | 220 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 60 °C |
| Gradient | A gradient elution is typically used to separate the analytes from matrix components. |
Table 2: Mass Spectrometry and MRM Transition Parameters | Parameter | Condition | | :--- | :--- | | Mass Spectrometer | Triple Quadrupole (e.g., TSQ Quantum Discovery MAX) | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | Source Voltage | 4000 V | | Capillary Temp. | 350 °C | | Collision Gas | Argon (1.5 mTorr) | | Analyte | Precursor Ion (m/z) | Product Ions (m/z) | | this compound (LMG) | 331.0 | 239.4 (Quantifier), 315.6 (Qualifier) | | d6-LMG (Internal Standard) | 337.0 | Specific to the standard |
Method Validation Summary
Method performance is evaluated through validation parameters according to guidelines like Commission Decision 2002/657/EC.
Table 3: Summary of Method Validation Data
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 0.05–8.0 µg/kg | |
| Correlation Coefficient (r²) | > 0.99 | |
| Recovery (at 1, 2, 5 µg/kg) | 90–106% | |
| Precision (RSD%) | 3.7–11% | |
| Limit of Detection (LOD) | 0.02 µg/kg | |
| Decision Limit (CCα) | 0.161 - 0.20 µg/kg |
| Detection Capability (CCβ) | 0.218 - 0.34 µg/kg | |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol for determining this compound in fish tissue.
References
Application Note: LC-MS/MS Analysis of Leucomalachite Green in Aquaculture Water
Introduction Malachite green (MG) is a synthetic dye effective against fungal and parasitic infections in fish and fish eggs.[1][2][3] However, due to its potential carcinogenicity and toxicity, its use in aquaculture for food-producing animals has been banned in many countries, including the United States, Canada, and the European Union.[1][2] In fish, MG is metabolized into its major, colorless metabolite, leucomalachite green (LMG), which can persist in tissues for extended periods. The monitoring of both MG and LMG in aquaculture environments is therefore critical for food safety and regulatory compliance.
This application note details a sensitive and robust method for the quantification of this compound in aquaculture water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid and selective analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high sensitivity and specificity, meeting the stringent requirements for trace-level contaminant analysis.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (LMG) certified standard, this compound-d6 (LMG-d6) internal standard.
-
Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (ACS grade, ~99%), Ammonium acetate, Hydroxylamine hydrochloride.
-
Solid-Phase Extraction (SPE): Strong cation-exchange (SCX) cartridges (e.g., 500 mg, 3 mL).
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of LMG and LMG-d6 in acetonitrile. Store at -20°C in amber vials to protect from light.
-
Intermediate Solutions (1 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to create intermediate working solutions.
-
Calibration Standards (0.2 - 10 µg/L): Prepare a series of calibration standards by spiking appropriate volumes of the LMG intermediate solution into blank water (previously tested to be free of analytes). Also, spike each standard with the LMG-d6 internal standard to a final concentration of 5 µg/L.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 100 mL of aquaculture water in a clean glass bottle.
-
Fortification: Spike the water sample with the LMG-d6 internal standard solution.
-
SPE Cartridge Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of purified water.
-
Sample Loading: Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the LMG and LMG-d6 from the cartridge using 10 mL of a 95:5 (v/v) acetonitrile/ammonium hydroxide solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in exactly 1 mL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex the sample for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 30% B to 100% B over 7 min, hold for 3 min, return to initial conditions |
Mass Spectrometer (MS/MS) System
| Parameter | Condition |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 4.0 kV |
| Source Temp. | 350°C |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| LMG (Quantifier) | 331.0 | 239.4 | 30 |
| LMG (Qualifier) | 331.0 | 315.6 | 30 |
| LMG-d6 (IS) | 337.0 | 244.4 | 30 |
Workflow Diagram
Caption: Experimental workflow for LMG analysis in water.
Results and Discussion
The described method demonstrates excellent performance for the determination of LMG in aquaculture water. The use of an isotopically labeled internal standard (LMG-d6) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.
Method Performance Summary The following table summarizes the typical quantitative performance of the method, compiled from established procedures.
| Parameter | Performance Characteristic |
| Linearity Range | 0.2 - 10 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.001 ng/L to 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.3 ng/g to 0.5 ng/g |
| Recovery | 93.6% - 107.5% |
| Precision (%RSD) | < 10% |
The method achieves a low limit of detection, well below the minimum required performance limits (MRPL) set by regulatory bodies for banned substances in food products. The calibration curve shows excellent linearity across the specified concentration range. Recovery studies performed on spiked blank water samples consistently fall within the acceptable range of 80-120%, indicating the efficiency of the SPE procedure.
Conclusion
This application note provides a complete and validated protocol for the sensitive and selective quantification of this compound in aquaculture water by LC-MS/MS. The method is robust, reliable, and suitable for routine monitoring to ensure regulatory compliance and safeguard consumer health. The combination of solid-phase extraction for sample preparation and tandem mass spectrometry for detection provides the high degree of certainty required for trace-level analysis of prohibited substances.
References
Application Notes & Protocols: Presumptive Blood Testing Using Leucomalachite Green
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Leucomalachite Green (LMG) test is a highly sensitive and widely used presumptive method for the detection of latent bloodstains in forensic science.[1][2] This catalytic test relies on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of the colorless LMG reagent to produce a characteristic blue-green color in the presence of an oxidizing agent.[2][3] While a positive result is a strong indication of the presence of blood, it is considered a presumptive test and any positive findings should be confirmed with more specific tests. This protocol outlines the necessary reagents, procedures, and interpretation for performing the LMG test.
Data Presentation: Reagent Formulations
Several formulations for the this compound reagent are utilized. The choice of formulation may depend on laboratory preference and specific application requirements. Below is a summary of common reagent compositions.
| Reagent Component | Formulation 1 | Formulation 2 | Formulation 3 | Formulation 4 |
| This compound | 0.25 g | 0.01 g | 0.1 g | 1 g |
| Glacial Acetic Acid | 100 mL | 6.60 mL | 30 mL | 100 mL |
| Distilled/Deionized Water | 150 mL | 3.30 mL | 70 mL | 150 mL |
| Zinc Dust | 5 g | - | - | - |
| Oxidizing Agent | ||||
| Hydrogen Peroxide | 3% solution | 3% solution | 3% solution | 10% solution |
| Sodium Perborate | - | 0.32 g in 6.60 mL Acetic Acid & 3.30 mL Water | - | - |
Experimental Protocols
Reagent Preparation
A. This compound (LMG) Working Solution (Example using Formulation 1):
-
In a fume hood, combine 0.25 g of this compound, 100 mL of glacial acetic acid, and 150 mL of distilled water in a flask.
-
Add 5 g of zinc dust to the solution. The zinc keeps the LMG in its reduced, colorless state.
-
Gently heat the solution (e.g., simmer or reflux) until it becomes colorless or pale yellow.
-
Allow the solution to cool completely.
-
Decant the colorless solution into a dark, glass storage bottle, retaining some zinc dust at the bottom to maintain the reduced state of the reagent.
-
Store the reagent in a refrigerator and in a dark bottle. The reagent is stable for approximately six months.
B. Oxidizing Agent (3% Hydrogen Peroxide):
-
Prepare a 3% hydrogen peroxide solution by diluting a 30% stock solution. For example, add 10 mL of 30% hydrogen peroxide to 90 mL of deionized water.
-
Store in a labeled bottle.
Quality Control
Before testing unknown samples, it is imperative to check the reagents with positive and negative controls.
-
Positive Control: A known bloodstain.
-
Negative Control: An unstained area of the same substrate as the suspected stain or a clean swab.
The test is considered valid if the positive control yields a blue-green color and the negative control shows no color change.
Sample Collection and Testing Procedure
-
Moisten a sterile cotton swab or a piece of filter paper with distilled water.
-
Gently rub the suspected bloodstain to transfer a sample onto the swab or filter paper.
-
Add one to two drops of the LMG working solution to the sample on the swab or filter paper.
-
Wait for approximately 5-30 seconds and observe for any color change. A color change at this stage may indicate the presence of a chemical oxidant and would be considered a false positive.
-
If no color change is observed, add one to two drops of 3% hydrogen peroxide solution to the swab or filter paper.
-
Observe for an immediate color change.
Interpretation of Results
-
Positive Result: A rapid development of a blue-green color (within approximately 5 seconds) is a presumptive positive for the presence of blood.
-
Negative Result: The absence of a color change indicates that blood is either not present or is below the detection limit of the test. The swab may eventually turn blue-green over time due to the natural oxidation of the LMG reagent, which should not be interpreted as a positive result.
-
Inconclusive Result: A blue-green color change before the addition of hydrogen peroxide suggests the presence of an oxidizing agent, rendering the test inconclusive for blood. If the tested material itself bleeds a blue or green color, the result is also considered inconclusive.
Potential for False Positives and Negatives
-
False Positives: Chemical oxidants such as copper and nickel salts, bleach, and rust can cause a false positive reaction. Plant peroxidases found in substances like horseradish or cauliflower can also lead to false positives.
-
False Negatives: Blood that has been exposed to extreme environmental conditions or has degraded over time may no longer contain sufficient hemoglobin to produce a positive result.
Mandatory Visualizations
Experimental Workflow for LMG Presumptive Blood Test
Caption: Workflow of the this compound presumptive test for blood.
Logical Relationship of LMG Test Components
Caption: Principle of the this compound reaction for blood detection.
References
Application Notes and Protocols for the Quantitative Analysis of Leucomalachite Green Residues in Seafood
Introduction
Malachite green (MG) is a triphenylmethane dye effective against fungal and parasitic infections in aquaculture. However, its use in food-producing animals is prohibited in many countries due to concerns over its potential carcinogenicity and mutagenicity.[1][2] Upon absorption, malachite green is metabolized and reduced to its colorless, lipophilic form, leucomalachite green (LMG), which can persist in the fatty tissues of seafood for extended periods.[1][3][4] Consequently, the majority of violative residues in seafood are often in the form of LMG. This document provides detailed protocols for the quantitative analysis of LMG residues in various seafood matrices, targeting researchers, scientists, and professionals in drug development and food safety. The primary methods covered are High-Performance Liquid Chromatography with Visible Detection (HPLC-VIS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for both screening and confirmation of these residues.
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the quantification of this compound in seafood.
Table 1: Performance of LC-VIS Method for LMG Quantification in Various Seafood Matrices
| Seafood Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/g) |
| Channel Catfish | 1, 2, 4, 10 | 85.9 | 8.5 | 1.0 |
| Rainbow Trout | 1, 2, 4, 10 | 87.8 | 5.1 | 1.0 |
| Tilapia | 1, 2, 4, 10 | 93.9 | 8.9 | 1.0 |
| Basa | 1, 2, 4, 10 | 90.8 | 11.0 | 1.0 |
| Atlantic Salmon | 1, 2, 4, 10 | 92.7 | 10.0 | 1.0 |
| Tiger Shrimp | 1, 2, 4, 10 | 89.9 | 8.4 | 1.0 |
Table 2: Performance of LC-MS/MS Methods for LMG Quantification in Seafood
| Method | Seafood Matrix | Fortification Level (ng/g or µg/kg) | Average Recovery (%) | Limit of Detection (LOD) (ng/g or µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| LC-MSn | Fish and Shrimp | 1, 2, 4, 10 ng/g | 85.9 - 93.9 | 0.25 ng/g | - |
| LC-MS/MS | Salmon | 1 ng/g | 81 | 0.1 ng/g | - |
| LC-MS/MS | Fish | Not specified | - | - | 0.01 µg/kg |
| LC-MS/MS | Fish and Shrimp | 2.0 µg/kg | 80.3 | - | - |
| HPLC-VIS (IAC) | Fish | 0.5 - 10 ng/g | 71.6 - 96.8 | 0.18 ng/g | - |
Experimental Protocols
Method 1: LC-VIS for the Determination of Total Malachite Green and this compound
This method involves the extraction of both MG and LMG from seafood tissue, followed by the oxidation of LMG to the chromic MG form for collective quantification.
1. Sample Preparation and Extraction
-
Accurately weigh 5.0 g of homogenized seafood tissue into a 50 mL centrifuge tube.
-
Add 5 mL of ammonium acetate buffer.
-
For fortified samples, add the appropriate volume of LMG standard solution. Allow the sample to sit for at least 15 minutes.
-
Add 25 mL of acetonitrile, cap the tube, and shake vigorously for 30 seconds.
-
Add 10 g of alumina, cap, and shake vigorously for another 15 seconds.
-
Centrifuge the sample.
2. Liquid-Liquid Partitioning
-
Decant the acetonitrile extract into a separatory funnel.
-
Add dichloromethane and deionized water for partitioning.
-
Collect the dichloromethane layer.
3. Oxidation and Clean-up
-
The LMG in the extract is quantitatively oxidized to MG using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
The sample then undergoes solid-phase extraction (SPE) clean-up using alumina and propylsulfonic acid phases.
4. Instrumental Analysis
-
Instrument: High-Performance Liquid Chromatograph with a Visible Detector (HPLC-VIS).
-
Column: C18 column.
-
Mobile Phase: Isocratic elution.
-
Detection Wavelength: 618 nm.
-
Quantification: The total MG (original MG plus oxidized LMG) is quantified against a calibration curve of MG standards.
Method 2: LC-MS/MS for the Determination of Malachite Green and this compound
This method allows for the simultaneous, highly specific, and sensitive quantification of both MG and LMG without the need for an oxidation step.
1. Sample Preparation and Extraction
-
Homogenize 5.0 g of seafood tissue.
-
Extract the residues with a solution of perchloric acid and acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
2. Solid-Phase Extraction (SPE) Clean-up
-
Concentrate the extract and pass it through a C18 SPE column.
-
Elute the analytes of interest with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute the residue in an acetonitrile/water mixture for analysis.
3. Instrumental Analysis
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: Reversed-phase C18 column (e.g., Luna C18).
-
Mobile Phase: A gradient of acetonitrile and an ammonium hydroxide-formic acid buffer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for MG: e.g., m/z 329 -> 208.4, 313.4, 165.3.
-
MRM Transitions for LMG: e.g., m/z 331.0 -> 239.4, 315.6.
-
-
Quantification: Generate calibration curves for both MG and LMG using matrix-matched standards.
Visualizations
Caption: Workflow for LC-VIS analysis of total MG and LMG.
Caption: Workflow for LC-MS/MS analysis of MG and LMG.
Caption: In vivo reduction and in vitro oxidation of Malachite Green.
References
Application Note: Detection of Leucomalachite Green in Environmental Water Samples
Abstract
This application note details validated methods for the quantitative determination of Leucomalachite Green (LMG), the primary metabolite of Malachite Green (MG), in environmental water samples. Due to the carcinogenic potential of both compounds and their persistence in aquatic environments, sensitive and reliable analytical methods are crucial for monitoring and risk assessment.[1][2] This document provides comprehensive protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and UV-Visible Spectrophotometry. Performance data, including limits of detection, limits of quantification, and recovery rates, are presented to guide researchers in selecting the appropriate method for their specific needs.
Introduction
Malachite Green (MG) is a triphenylmethane dye extensively used as an ectoparasiticide and fungicide in aquaculture.[3][4] However, its use in food-producing animals is prohibited in many countries due to concerns about its carcinogenicity.[1] In aquatic environments and organisms, MG is metabolized to its colorless, reduced form, this compound (LMG). LMG is lipophilic, leading to its accumulation in fatty tissues of aquatic organisms, and it can persist for extended periods. The monitoring of both MG and LMG in environmental water is therefore essential to ensure environmental safety and compliance with regulations. This application note presents robust and validated analytical methodologies for the detection of LMG in various water matrices.
Methods Overview
Two primary analytical techniques are detailed for the determination of LMG in environmental water samples:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the confirmatory method of choice, offering high sensitivity and selectivity for the detection and quantification of LMG at trace levels.
-
UV-Visible Spectrophotometry: A screening method that involves the oxidation of colorless LMG to the intensely colored MG, which is then quantified based on its absorbance. This method is often used for preliminary analysis due to its simplicity and cost-effectiveness.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for the detection of this compound in water.
Table 1: HPLC-MS/MS Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.001 ng/L - 0.1 ng/g | |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | |
| Linearity Range | 0.2 - 5 µg/L | |
| Recovery | 81% - 104.0% | |
| Relative Standard Deviation (RSD) | < 8.1% |
Table 2: UV-Visible Spectrophotometry Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.92 µmol L⁻¹ | |
| Limit of Quantification (LOQ) | 6.41 µmol L⁻¹ | |
| Linearity Range | 6.41 - 100.00 µmol L⁻¹ | |
| Wavelength of Maximum Absorbance (λmax) | 256 nm (for LMG) | |
| Wavelength of Maximum Absorbance (λmax) after oxidation to MG | 618 nm |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method
This protocol describes the determination of LMG in water using Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by HPLC-MS/MS analysis.
1. Materials and Reagents
-
This compound (LMG) analytical standard
-
Deuterated LMG (LMG-d5 or LMG-d6) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Ammonium acetate
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, SCX, or MCX)
2. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect water samples in clean amber glass bottles and store them at 4°C in the dark until analysis.
-
Internal Standard Spiking: To a 100 mL water sample, add a known concentration of the deuterated LMG internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the LMG and internal standard from the cartridge with 5 mL of a suitable elution solvent (e.g., acetonitrile or a mixture of acetonitrile and ammonia water).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3. HPLC-MS/MS Conditions
-
HPLC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
LMG: m/z 331.2 → 239.3
-
LMG-d5: m/z 336.0 → 239.2
-
-
Data Analysis: Quantify LMG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: UV-Visible Spectrophotometry Method
This protocol is a screening method that involves the oxidation of LMG to MG for colorimetric detection.
1. Materials and Reagents
-
This compound (LMG) standard
-
Potassium iodate (KIO₃)
-
Sulfuric acid (H₂SO₄)
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone - DDQ)
-
Spectrophotometer
2. Sample Preparation and Oxidation
-
Sample Collection: Collect water samples as described in Protocol 1.
-
Acidification: To a known volume of the water sample, add sulfuric acid to achieve an acidic pH.
-
Oxidation: Add a solution of potassium iodate to the acidified sample. The iodine liberated will oxidize LMG to the colored MG. Alternatively, other oxidizing agents like DDQ can be used.
-
Color Development: Allow the reaction to proceed for a set amount of time for full-color development.
3. Spectrophotometric Measurement
-
Wavelength Scan: Perform a wavelength scan from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax) for the resulting MG, which is typically around 618 nm.
-
Calibration Curve: Prepare a series of LMG standards and subject them to the same oxidation procedure. Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the prepared water sample at the λmax.
-
Quantification: Determine the concentration of LMG in the sample using the calibration curve.
Visualizations
Caption: HPLC-MS/MS Experimental Workflow for LMG Detection.
Caption: Spectrophotometry Experimental Workflow for LMG Detection.
Conclusion
The methods presented in this application note provide reliable and validated protocols for the detection and quantification of this compound in environmental water samples. The HPLC-MS/MS method offers high sensitivity and is suitable for confirmatory analysis at trace levels, while the UV-Visible Spectrophotometry method serves as a valuable tool for rapid screening. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Proper sample preparation, as detailed in the protocols, is critical for achieving accurate and reproducible results.
References
Application Note: Derivatization of Leucomalachite Green for Enhanced Gas Chromatography-Mass Spectrometry Analysis
Abstract
Leuco-malachite green (LMG), the primary metabolite of the triphenylmethane dye malachite green, is a compound of significant concern in food safety and environmental monitoring due to its potential carcinogenicity and long persistence in tissues. The standard analytical method for the detection of LMG is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and is a widely available technique. The direct analysis of LMG by GC-MS is challenging due to its low volatility and potential for thermal degradation. This application note presents a detailed protocol for the derivatization of LMG to enhance its volatility and stability for sensitive and reliable GC-MS analysis. While LC-MS/MS remains the confirmatory method of choice, this protocol offers a viable GC-MS screening approach. The proposed method is based on the acylation of the LMG molecule, a common derivatization strategy for amines.
Introduction
Malachite green is an effective fungicide and parasiticide used in aquaculture. However, its use in food-producing animals is prohibited in many countries due to health concerns.[1][2][3] Once absorbed, malachite green is metabolized to its colorless, lipophilic form, leucomalachite green, which can persist in fatty tissues for extended periods.[4][5] Consequently, analytical methods for monitoring LMG residues in food products, particularly fish, are crucial for consumer protection.
This application note details a proposed derivatization protocol for LMG using trifluoroacetic anhydride (TFAA), a potent acylating agent. This process aims to produce a more volatile and thermally stable derivative suitable for GC-MS analysis.
Data Presentation
Quantitative data for the GC-MS analysis of derivatized LMG is not widely available in published literature. The following table summarizes typical performance data for the well-established LC-MS/MS methods for LMG analysis in various matrices to provide context for expected detection limits and recoveries.
| Matrix | Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Salmon | LC-MS/MS | 0.1 ng/g | 81% | |
| Fish Products | LC-MS/MS | < 0.5 µg/kg | 90-106% | |
| Seafood | UPLC-MS/MS | < 0.5 µg/kg | 48-112% | |
| Fish | LC-MS/MS | 0.01 µg/kg | Not Reported |
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for the extraction of LMG from fish tissue for LC-MS/MS analysis.
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Ammonium acetate buffer (pH 4.5)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Alumina-based)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize 5 g of tissue sample.
-
To the homogenized sample, add 10 mL of ammonium acetate buffer and 20 mL of acetonitrile.
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a separatory funnel containing 50 mL of dichloromethane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower organic layer (DCM) and pass it through a column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the DCM extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for derivatization.
Derivatization Protocol
Reagents and Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or other suitable base catalyst (e.g., triethylamine)
-
Ethyl acetate, anhydrous
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
To the reconstituted extract (1 mL) in a clean, dry vial, add 50 µL of pyridine.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 25°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Proposed SIM Ions for Derivatized LMG:
-
The exact mass-to-charge ratios (m/z) for the derivatized LMG would need to be determined experimentally. However, one would expect to monitor the molecular ion and characteristic fragment ions resulting from the loss of the trifluoroacetyl group and other structural fragments.
Mandatory Visualization
Caption: Experimental workflow for the derivatization of LMG for GC-MS analysis.
Conclusion
The proposed acylation-based derivatization protocol offers a promising approach for the analysis of this compound by GC-MS. By converting LMG into a more volatile and thermally stable derivative, this method can potentially overcome the limitations of direct GC-MS analysis. Further validation of this method is required to determine its robustness, sensitivity, and accuracy in various sample matrices. While LC-MS/MS remains the gold standard for LMG analysis, this derivatization protocol provides a valuable alternative for laboratories equipped with GC-MS instrumentation, enabling effective screening for this important residue.
References
Application Notes and Protocols for Optimal HPLC Separation of Leucomalachite Green (LMG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomalachite green (LMG) is the reduced, colorless metabolite of malachite green, a triphenylmethane dye with antifungal and antiparasitic properties. Due to concerns over its potential carcinogenicity, the use of malachite green in aquaculture is prohibited in many countries. Consequently, sensitive and reliable analytical methods are required to detect LMG residues in various matrices, particularly in fish and other seafood products. High-performance liquid chromatography (HPLC) is a widely employed technique for the separation and quantification of LMG. The composition of the mobile phase is a critical factor in achieving optimal separation, influencing retention time, peak shape, and resolution.
This document provides detailed application notes and protocols for the HPLC separation of LMG, focusing on the optimization of the mobile phase composition.
Mobile Phase Composition Strategies for LMG Separation
The selection of an appropriate mobile phase is crucial for the successful HPLC analysis of LMG. Reversed-phase HPLC is the most common technique, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. The mobile phase generally consists of an aqueous component and an organic modifier, with the pH of the aqueous phase playing a significant role in the retention and selectivity of the analyte.
Strategy 1: Acetonitrile-Based Mobile Phase with Ammonium Acetate Buffer (Gradient Elution)
A gradient elution method using acetonitrile and an ammonium acetate buffer is a robust approach for the separation of LMG, often in conjunction with its parent compound, malachite green. The acidic pH of the buffer ensures that LMG is in a suitable ionization state for optimal retention and peak shape on a C18 column.
Table 1: Gradient HPLC Method with Acetonitrile and Ammonium Acetate Buffer
| Parameter | Value |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH 4.5 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Column | C18, 2.1 x 150 mm, 5 µm |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Injection Volume | 10 µL |
| Detection | MS/MS |
| Retention Time of LMG | ~8.3 minutes |
Strategy 2: Acetonitrile-Based Mobile Phase with Formic Acid (Gradient Elution)
For LC-MS/MS applications, a mobile phase containing formic acid is often preferred due to its volatility and ability to promote ionization.
Table 2: Gradient HPLC-MS/MS Method with Acetonitrile and Formic Acid
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 7 | |
| 7.1 | |
| 10 | |
| Injection Volume | 5 µL |
| Detection | MS/MS |
| Retention Time of LMG | Not explicitly stated, but expected to be in the mid-range of the gradient. |
Strategy 3: "Toxic Chemical-Free" Isocratic Mobile Phase with Ethanol and Octane Sulfonic Acid
An alternative, isocratic method has been developed that avoids the use of acetonitrile and other potentially toxic solvents. This method employs ethanol as the organic modifier and octane sulfonic acid as an ion-pairing agent.[1]
Table 3: Isocratic HPLC-PDA Method with Ethanol and Octane Sulfonic Acid [1]
| Parameter | Value |
| Mobile Phase | 0.02 mol/L Octane sulfonic acid in Ethanol:Water (55:45, v/v) |
| Column | Inertsil® WP300 C4, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | Not specified |
| Detection | Photodiode Array (PDA) |
| Retention Time of LMG | 4.84 minutes[1] |
Experimental Protocols
Protocol 1: Preparation of Acetonitrile/Ammonium Acetate Mobile Phase
Materials:
-
Ammonium acetate (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Acetic acid (glacial, analytical grade)
-
0.45 µm membrane filter
Procedure:
-
Preparation of Mobile Phase A (10 mM Ammonium Acetate, pH 4.5): a. Weigh out the appropriate amount of ammonium acetate to prepare a 10 mM solution in 1 L of HPLC-grade water. b. Dissolve the ammonium acetate in the water. c. Adjust the pH of the solution to 4.5 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter. d. Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Preparation of Mobile Phase B (Acetonitrile): a. Use HPLC-grade acetonitrile directly. b. It is recommended to degas the acetonitrile before use.
-
Mobile Phase for Analysis: a. Place the prepared Mobile Phase A and Mobile Phase B in the appropriate solvent reservoirs of the HPLC system. b. The HPLC system will mix the solvents according to the specified gradient program.
Protocol 2: HPLC Analysis using Acetonitrile/Ammonium Acetate Gradient
Instrumentation and Conditions:
-
HPLC system with a binary pump, autosampler, column oven, and a suitable detector (e.g., mass spectrometer).
-
C18 column (e.g., 2.1 x 150 mm, 5 µm).
-
Set the column temperature to 40 °C.
-
Set the flow rate to 0.3 mL/min.
-
Set the injection volume to 10 µL.
-
Program the gradient as specified in Table 1.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 10-15 minutes before the first injection.
Sample Preparation:
-
Dissolve LMG standard in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution.
-
Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.
-
For sample analysis, follow a validated extraction and clean-up procedure appropriate for the sample matrix. The final extract should be dissolved in a solvent compatible with the mobile phase.
Visualizations
Caption: Experimental workflow for HPLC analysis of LMG.
Caption: Logical relationship of mobile phase components and their chromatographic effects.
References
Troubleshooting & Optimization
Technical Support Center: Spectrophotometric Analysis of Leuco Malachite Green (LMG)
Welcome to the technical support center for the spectrophotometric analysis of Leuco Malachite Green (LMG). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize interferences in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the spectrophotometric analysis of Leuco Malachite Green (LMG)?
A1: The spectrophotometric analysis of LMG is based on the oxidation of the colorless LMG to the intensely colored Malachite Green (MG) cation.[1][2] This colored product has a strong absorbance at approximately 618 nm, which can be measured using a spectrophotometer. The concentration of LMG in the original sample is proportional to the absorbance of the resulting MG solution.
Q2: What are the most common sources of interference in this analysis?
A2: Common interferences in the spectrophotometric analysis of LMG can be broadly categorized as spectral and chemical.[3][4]
-
Spectral Interferences: These arise from other components in the sample matrix that absorb light at the same wavelength as Malachite Green (around 618 nm). This can be caused by turbidity, hemolysis (hemoglobin), or other colored compounds in the sample.[3]
-
Chemical Interferences: These are substances that can either interfere with the oxidation of LMG to MG or react with the oxidizing agent, leading to inaccurate results. This includes other reducing or oxidizing agents present in the sample matrix.
Q3: Why is the choice of oxidizing agent important?
A3: The choice of oxidizing agent is critical for the quantitative conversion of LMG to MG. An ideal oxidizing agent should be strong enough to oxidize LMG efficiently and rapidly, but not so strong that it causes degradation of the newly formed MG. It should also not contribute to background absorbance at the analytical wavelength. 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an example of an oxidizing agent used for this purpose.
Q4: How can I minimize matrix effects when analyzing complex samples like fish tissue?
A4: Minimizing matrix effects is crucial for accurate LMG analysis in complex samples. This is typically achieved through a robust sample preparation procedure that includes:
-
Extraction: Using a suitable solvent system, such as acetonitrile and an appropriate buffer, to extract LMG and MG from the sample homogenate.
-
Clean-up: Employing techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample extract before analysis.
Q5: What is the importance of pH in LMG analysis?
A5: The pH of the reaction mixture is a critical parameter that can influence both the stability of LMG and the efficiency of the oxidation reaction. The pKa of Malachite Green is around 6.9, and its spectral properties are pH-dependent. Therefore, maintaining a consistent and optimal pH throughout the analysis is essential for reproducible results.
Troubleshooting Guides
Problem 1: Inconsistent or Drifting Absorbance Readings
| Possible Cause | Troubleshooting Step |
| Instrument Instability | Allow the spectrophotometer to warm up for at least 15-30 minutes before use to ensure the lamp output has stabilized. |
| Temperature Fluctuations | Ensure the spectrophotometer is in a temperature-controlled environment, away from drafts or direct sunlight. Temperature changes can affect reaction rates and instrument electronics. |
| Incomplete Reaction | The oxidation of LMG to MG may be slow or incomplete. Ensure adequate reaction time and that the oxidizing agent is fresh and added at the correct concentration. |
| Sample Evaporation | If using small sample volumes or open cuvettes, evaporation can concentrate the sample and increase absorbance over time. Use capped cuvettes for extended measurements. |
Problem 2: High Background Absorbance or "Blank" Reading
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Prepare fresh reagents and use high-purity solvents. Ensure your "blank" solution contains all the reagents except the LMG standard. |
| Dirty or Scratched Cuvettes | Clean cuvettes thoroughly with a suitable solvent. Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Inspect for scratches, which can scatter light. |
| Sample Turbidity | If the sample is cloudy, centrifuge or filter it to remove particulate matter that can scatter light and cause high absorbance readings. |
| Stray Light | Ensure the spectrophotometer's sample compartment is securely closed during measurements. Check the instrument's specifications for stray light and perform regular maintenance. |
Problem 3: Low or No Absorbance Signal
| Possible Cause | Troubleshooting Step |
| LMG Degradation | LMG can be unstable and may degrade if not stored properly (e.g., exposure to light or oxidizing conditions). Prepare fresh standards and store stock solutions in the dark and at a low temperature. |
| Ineffective Oxidizing Agent | The oxidizing agent may have degraded. Prepare a fresh solution of the oxidizing agent. |
| Presence of Reducing Agents | The sample matrix may contain reducing agents that compete with LMG for the oxidizing agent, preventing the formation of MG. Consider a more rigorous sample clean-up procedure. |
| Incorrect Wavelength Setting | Verify that the spectrophotometer is set to the maximum absorbance wavelength for Malachite Green (approximately 618 nm). |
Quantitative Data on Potential Interferences
The following table summarizes potential interferences, their likely sources, and recommended strategies for mitigation. The effect of these interferences is concentration-dependent.
| Interferent | Potential Source | Nature of Interference | Mitigation Strategy |
| Turbidity | Incomplete sample clarification, precipitation | Spectral (Light Scattering) | Centrifuge or filter the sample prior to analysis. |
| Hemoglobin | Hemolysis in blood-containing samples | Spectral (Absorbance near 600 nm) | Use a sample blank that includes the matrix without the analyte. Implement a more effective sample clean-up procedure. |
| Bilirubin | Icteric samples | Spectral (Absorbance between 340-500 nm) | While the primary interference is not at 618 nm, high concentrations can contribute to background noise. Use of bichromatic measurements or sample blanking can help. |
| Ascorbic Acid (Vitamin C) | Food samples, biological matrices | Chemical (Reducing Agent) | Increase the concentration of the oxidizing agent or use a sample clean-up method like SPE to remove it. |
| Sulfite/Sulfide | Preservatives, environmental samples | Chemical (Reducing Agent) | Sample pre-treatment to remove or oxidize these compounds before LMG oxidation. |
| Other Dyes/Pigments | Complex sample matrices (e.g., animal feed) | Spectral (Overlapping Absorbance) | Chromatographic separation (e.g., HPLC) is recommended. If using spectrophotometry, employ spectral deconvolution techniques or measure at multiple wavelengths. |
Experimental Protocols
Protocol: Spectrophotometric Determination of LMG in an Aqueous Sample
This protocol provides a general framework. Optimization of concentrations and incubation times may be necessary depending on the sample matrix and expected LMG concentration.
-
Sample Preparation:
-
Collect the aqueous sample.
-
If the sample is turbid, centrifuge at 4000 rpm for 10 minutes and use the supernatant for analysis.
-
-
Preparation of Standards and Reagents:
-
Prepare a stock solution of LMG in a suitable solvent (e.g., methanol or acetonitrile) and store it protected from light.
-
Prepare a series of working standards by diluting the stock solution.
-
Prepare a solution of a suitable oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) in a compatible solvent.
-
-
Oxidation Reaction:
-
In a series of test tubes, add a fixed volume of your sample, blank (deionized water), and each of the working standards.
-
Add a precise volume of the oxidizing agent solution to each tube.
-
Mix thoroughly and allow the reaction to proceed for a predetermined amount of time at a controlled temperature. This step should be optimized for complete oxidation.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the maximum absorbance wavelength for Malachite Green (approx. 618 nm).
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LMG in the sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Workflow for LMG spectrophotometric analysis.
Caption: Troubleshooting logic for inaccurate LMG readings.
References
Technical Support Center: Enhancing the Oxidation of Leucomalachite Green to Malachite Green
Welcome to the technical support center for the enhanced oxidation of Leucomalachite Green (LMG) to Malachite Green (MG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for this important chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of LMG to MG.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Malachite Green | Incomplete Oxidation: Insufficient oxidant, low reaction temperature, or short reaction time. | - Increase the molar ratio of the oxidant to LMG.- Optimize the reaction temperature and time based on the chosen method.- Ensure proper mixing to facilitate the reaction. |
| Degradation of Malachite Green: The pH of the reaction medium is too high (pH > 12), leading to the formation of the colorless carbinol base.[1] | - Maintain the pH of the solution in a slightly acidic to neutral range. In strongly acidic conditions (pH < 1), the color may shift to yellow.[1] | |
| Inactive Catalyst: For catalytic oxidation methods, the catalyst may be poisoned or deactivated. | - Ensure the catalyst is fresh or properly activated.- Check for potential catalyst poisons in the reaction mixture. | |
| Formation of Side Products | Demethylation: Oxidation conditions may be too harsh, leading to the demethylation of LMG or MG.[1] | - Use milder oxidizing agents or reaction conditions.- Optimize the reaction time to minimize over-oxidation. |
| Formation of 4-(dimethylamino)benzophenone: This can be an impurity in the starting LMG or a degradation product.[1] | - Use high-purity LMG for the reaction.- Purify the final MG product to remove this impurity. | |
| Color Fades After Initial Formation | Formation of Carbinol Base: As mentioned above, high pH can cause the green color of MG to disappear as it converts to its colorless carbinol form.[1] | - Adjust the pH of the solution to a slightly acidic or neutral range. |
| Reduction Back to LMG: Presence of reducing agents in the reaction mixture. | - Ensure all reagents and solvents are free from reducing contaminants. | |
| Inconsistent Results | Variability in Reagent Quality: Purity of LMG, oxidant, and catalyst can affect the outcome. | - Use reagents of known purity and from a reliable source.- Standardize the preparation of all solutions. |
| Environmental Factors: Light and air can cause degradation of MG. | - Protect the reaction mixture and the final product from prolonged exposure to light and air. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to oxidize this compound to Malachite Green?
A1: The most common methods involve chemical oxidation, catalytic oxidation, and enzymatic oxidation.
-
Chemical Oxidation: Utilizes oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), lead (IV) oxide, manganese (IV) oxide, hydrogen peroxide, and iodine.
-
Catalytic Oxidation: Employs atmospheric oxygen or hydrogen peroxide in the presence of a catalyst.
-
Enzymatic Oxidation: Uses enzymes like hemoglobin or horseradish peroxidase (HRP) to catalyze the oxidation with hydrogen peroxide.
Q2: How does pH affect the stability of Malachite Green?
A2: The pH of the solution plays a critical role in the stability of Malachite Green. In alkaline solutions with a pH greater than 12, the green color of MG is lost due to the formation of its colorless carbinol base. In strongly acidic solutions (pH < 1), the color changes to yellow. A slightly acidic to neutral pH is generally optimal for maintaining the colored cationic form of MG.
Q3: Can Malachite Green revert to this compound?
A3: Yes, Malachite Green can be reduced back to this compound in the presence of reducing agents. This is an important consideration in both the synthesis and storage of MG.
Q4: What are the primary impurities that can be found in Malachite Green?
A4: The main impurities can include monodesmethyl malachite green, the starting material this compound, monodesmethyl this compound, malachite green carbinol, and 4-(dimethylamino)benzophenone.
Q5: Are there any "green" or environmentally friendly methods for this oxidation?
A5: Yes, catalytic oxidation using atmospheric oxygen or hydrogen peroxide is considered a more economical and environmentally friendly approach compared to the use of heavy metal oxides. Enzymatic methods using horseradish peroxidase are also considered a green chemistry approach.
Quantitative Data Summary
The following tables summarize quantitative data related to the oxidation of LMG to MG, primarily focusing on recovery rates from analytical methods, which can be indicative of reaction efficiency under those specific conditions.
Table 1: Recovery of Malachite Green from Fortified Samples after DDQ Oxidation
| Sample Matrix | Fortification Level (ng/g) | Average Recovery (%) | Reference |
| Farm-raised Salmon | 1, 2, 4, 10 | 95.4 | |
| Canned Salmon | 10 | 88.9 | |
| Channel Catfish | 1, 2, 4, 10 | 85.9 | |
| Rainbow Trout | 1, 2, 4, 10 | 87.8 | |
| Tilapia | 1, 2, 4, 10 | 93.9 | |
| Basa | 1, 2, 4, 10 | 90.8 | |
| Tiger Shrimp | 1, 2, 4, 10 | 89.9 |
Table 2: Recovery of Malachite Green and this compound using Iodine Post-Column Oxidation
| Analyte | Recovery Range (%) | Reference |
| Malachite Green | 67.3 - 73.9 | |
| This compound | 84.7 - 92.1 |
Experimental Protocols
Protocol 1: Oxidation of this compound using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol is adapted from analytical procedures for the quantitative conversion of LMG to MG.
Materials:
-
This compound (LMG)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve a known quantity of LMG in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.
-
Prepare a solution of DDQ in the same solvent. A slight molar excess of DDQ (e.g., 1.1 to 1.5 equivalents) is recommended to ensure complete oxidation.
-
With stirring, add the DDQ solution to the LMG solution at room temperature.
-
The reaction is typically rapid, and a color change to green should be observed.
-
Allow the reaction to proceed for 30 minutes with periodic agitation to ensure completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy by observing the appearance of the characteristic absorbance of MG around 618 nm.
-
Upon completion, the reaction mixture can be subjected to a suitable workup and purification procedure, such as column chromatography, to isolate the pure Malachite Green.
Protocol 2: Enzymatic Oxidation of this compound using Horseradish Peroxidase (HRP)
This protocol describes a greener approach to LMG oxidation using an enzymatic catalyst.
Materials:
-
This compound (LMG)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (3% solution)
-
Phosphate buffer (pH 6.0-7.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of LMG in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then dilute it in the phosphate buffer to the desired concentration.
-
In a cuvette or reaction vessel, add the LMG solution and a small amount of HRP solution.
-
Initiate the reaction by adding a dilute solution of hydrogen peroxide.
-
The formation of Malachite Green can be monitored in real-time by measuring the increase in absorbance at approximately 618 nm using a spectrophotometer.
-
The reaction rate can be influenced by the concentrations of LMG, HRP, and H₂O₂, as well as the pH and temperature. These parameters can be optimized to achieve the desired conversion rate.
Visualizations
Caption: Chemical transformation pathway of this compound to Malachite Green.
Caption: Experimental workflow for the oxidation of LMG to MG using DDQ.
References
Validation & Comparative
A Head-to-Head Battle: LC-MS/MS vs. HPLC for Leuco-Malachite Green Detection
A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) versus High-Performance Liquid Chromatography (HPLC) for the detection of leuco-malachite green (LMG).
The detection of leuco-malachite green (LMG), the primary metabolite of the banned antifungal agent malachite green, is a critical concern in food safety and aquaculture. The choice of analytical methodology is paramount to ensure accurate and sensitive detection. This guide provides an objective comparison of the two most prominent techniques employed for this purpose: LC-MS/MS and HPLC, supported by experimental data to aid researchers in selecting the most appropriate method for their analytical needs.
Executive Summary
LC-MS/MS consistently demonstrates superior sensitivity and selectivity for the detection of LMG compared to traditional HPLC methods. With significantly lower limits of detection (LOD) and quantification (LOQ), LC-MS/MS is the preferred method for trace-level analysis and confirmatory studies. While HPLC offers a more cost-effective solution, it often requires post-column oxidation to detect LMG and exhibits higher detection limits, making it more suitable for screening purposes where lower sensitivity is acceptable.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of LC-MS/MS and HPLC for the detection of LMG, compiled from various validation studies.
| Performance Parameter | LC-MS/MS | HPLC with Visible/UV Detection |
| Limit of Detection (LOD) | 0.02 - 0.44 µg/kg[1][2] | 0.18 - 1.0 ng/g (µg/kg)[3][4][5] |
| Limit of Quantification (LOQ) | 0.218 - 0.5 µg/kg | ~1.0 µg/kg |
| Linearity (Correlation Coefficient) | >0.99 | Typically >0.99 |
| Recovery (%) | 81% - 106% | 71.6% - 96.8% |
| Precision (RSD %) | 1.7% - 12% | 5.1% - 12.3% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV/Vis spectrum) |
| Confirmatory Ability | Yes (MS/MS fragmentation) | No |
| Post-Column Oxidation Required for LMG | No | Yes (often required) |
Experimental Workflows
The general experimental workflows for LMG detection using LC-MS/MS and HPLC are illustrated in the diagrams below.
Key Performance Characteristics: A Logical Comparison
The selection between LC-MS/MS and HPLC is often dictated by the specific requirements of the analysis, particularly the need for sensitivity versus cost considerations.
Detailed Experimental Protocols
LC-MS/MS Method for LMG Detection
This protocol is a representative example and may require optimization for specific matrices and instrumentation.
-
Sample Preparation:
-
Homogenize 5 g of fish tissue.
-
Extract the homogenized tissue with 10 mL of a mixture of acetonitrile and ammonium acetate buffer.
-
Centrifuge the sample and collect the supernatant.
-
Perform solid-phase extraction (SPE) cleanup using a C18 or a strong cation exchange (SCX) cartridge to remove matrix interferences.
-
Elute the analytes from the SPE cartridge and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 HPLC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for LMG.
-
HPLC-VIS Method for LMG Detection
This protocol often involves an oxidation step to convert LMG to the chromophoric malachite green (MG) for visible detection.
-
Sample Preparation:
-
Homogenize 5 g of fish tissue.
-
Extract the sample with an appropriate solvent mixture, such as acetonitrile and buffer.
-
Oxidation Step: Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the extract to convert LMG to MG.
-
Perform a liquid-liquid extraction or SPE for cleanup.
-
Evaporate the solvent and reconstitute the residue.
-
-
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV/Visible or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 618 nm for the detection of the oxidized malachite green.
-
Conclusion
For researchers and professionals in drug development and food safety, the choice between LC-MS/MS and HPLC for LMG detection hinges on the analytical objective. LC-MS/MS is the undisputed gold standard for its superior sensitivity, selectivity, and confirmatory power, making it essential for regulatory compliance and trace-level quantification. In contrast, HPLC provides a practical and economical alternative for screening purposes, particularly in high-throughput environments where the absolute lowest detection limits are not the primary concern. The detailed data and protocols presented in this guide are intended to empower informed decision-making in the critical task of monitoring for leuco-malachite green.
References
A Comparative Guide to Method Validation of Leucomalachite Green Analysis Following 2002/657/EC
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical methods for detecting veterinary drug residues is paramount. This guide provides a comprehensive comparison of method validation for Leucomalachite Green (LMG) analysis, with a primary focus on the requirements outlined in the European Commission Decision 2002/657/EC. This compound is the primary metabolite of malachite green, a dye that has been used as an antifungal agent in aquaculture. Due to concerns about its potential carcinogenicity, its use in food-producing animals is prohibited in many regions, making sensitive and reliable detection methods essential.
This guide details the validation parameters stipulated by 2002/657/EC and compares the performance of the widely accepted Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques. Experimental protocols and quantitative data from various studies are presented to support the comparison.
Method Validation Parameters according to 2002/657/EC
Commission Decision 2002/657/EC establishes the performance criteria and procedures for the validation of analytical methods to ensure the quality and comparability of results from official control laboratories.[1] For banned substances like malachite green and its metabolite this compound, the validation must demonstrate the method's capability to detect residues at the Minimum Required Performance Limit (MRPL), which for the sum of malachite green and this compound is set at 2 µg/kg in aquaculture products.[1]
Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to distinguish between the analyte and other substances.
-
Trueness (Recovery): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value.
-
Precision (Repeatability and Within-Laboratory Reproducibility): The closeness of agreement between independent test results obtained under stipulated conditions.
-
Decision Limit (CCα): The limit at and above which it can be concluded with an error probability of α that a sample is non-compliant.
-
Detection Capability (CCβ): The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Linearity: The ability of the method to produce test results which are directly proportional to the concentration of the analyte.
Comparison of Analytical Methods for this compound Analysis
While various techniques can be employed for the analysis of LMG, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the most commonly adopted method due to its high sensitivity and specificity.[2][3] Alternative methods include High-Performance Liquid Chromatography (HPLC) with different detectors and emerging technologies like biosensors.
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for the determination of this compound, validated according to 2002/657/EC.
Table 1: Performance of LC-MS/MS Methods for this compound (LMG) Analysis
| Matrix | CCα (µg/kg) | CCβ (µg/kg) | Recovery (%) | RSD (%) (Reproducibility) | Reference |
| Fish Muscle | 0.20 | 0.34 | Not Specified | Not Specified | [4] |
| Shrimp Muscle | 0.161 | 0.218 | 80.3 | Not Specified | |
| Fish and Salmon Muscle | Not Specified | Not Specified | 90.2 - 101.4 | 4.3 - 9.7 | |
| Roasted Eel Meat | <0.5 (LOQ) | Not Specified | 90 - 106 | 3.7 - 11 | |
| Various Aquatic Species | 0.1 (LOD) | Not Specified | 81 | Not Specified |
Table 2: Comparison with Alternative Methods
| Method | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and specificity, confirmatory capability. | High cost of instrumentation and maintenance. | 0.1 - 0.5 µg/kg |
| HPLC-Visible/UV | Chromatographic separation with detection based on light absorption. Requires post-column oxidation to convert LMG to the colored MG form. | Lower cost. | Lower sensitivity and specificity, indirect measurement of LMG. | ~1 µg/kg |
| HPLC-Fluorescence | Chromatographic separation with fluorescence detection, also requires post-column oxidation. | Generally more sensitive than UV/Vis detection. | Indirect measurement, potential for matrix interference. | Not specified |
| Biosensors | Based on the specific interaction between a biological recognition element and the target analyte. | Potential for rapid, portable, and low-cost screening. | Still in development, may lack the robustness and confirmatory power of LC-MS/MS. | Not specified |
Experimental Protocols
LC-MS/MS Method for this compound in Fish Tissue (Example Protocol)
This protocol is a generalized representation based on common practices in validated methods.
-
Sample Preparation (QuEChERS Approach)
-
Homogenize 5 g of fish tissue.
-
Add an internal standard solution (e.g., deuterated LMG).
-
Add 10 mL of acetonitrile and appropriate buffers/salts (e.g., citrate buffer, magnesium sulfate, sodium chloride).
-
Shake vigorously and centrifuge.
-
The supernatant can be directly analyzed or subjected to a clean-up step using solid-phase extraction (SPE) if necessary.
-
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions: At least two specific precursor-to-product ion transitions are monitored for both LMG and its internal standard to ensure confident identification and quantification according to 2002/657/EC.
-
Visualizing the Validation Workflow and Method Comparison
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and relationships discussed in this guide.
Caption: Workflow for method validation according to 2002/657/EC.
References
- 1. Commission Decisionof 12 August 2002implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results(notified under document number C(2002) 3044)(Text with EEA relevance)(2002/657/EC) [legislation.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
A Researcher's Guide to Uncertainty Estimation in Leucomalachite Green Measurement: A Comparative Analysis
For researchers, scientists, and drug development professionals, accurate quantification of Leucomalachite green (LMG), the primary metabolite of the banned antifungal agent Malachite green, is critical for ensuring food safety and regulatory compliance. The choice of analytical methodology significantly impacts the reliability and uncertainty of these measurements. This guide provides an objective comparison of common analytical techniques used for LMG determination—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and UV-Visible Spectrophotometry—with a focus on the estimation of measurement uncertainty.
Comparative Performance of Analytical Methods
The selection of an analytical method for LMG quantification depends on a balance of factors including sensitivity, specificity, cost, and the required level of uncertainty. The following tables summarize the key performance characteristics of HPLC-MS/MS, ELISA, and UV-Visible Spectrophotometry based on published experimental data.
Table 1: Performance Characteristics of HPLC-MS/MS and UHPLC-MS/MS for LMG Determination
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.004 - 0.44 µg/kg | Fish, Shrimp, Salmon | [1][2] |
| Limit of Quantification (LOQ) | 0.02 - 0.5 µg/kg | Fish, Shrimp, Salmon | [1][2] |
| Recovery | 81% - 106% | Fish, Shrimp, Salmon | [1] |
| Repeatability (RSDr) | 1.0% - 11% | Fish, Shrimp, Salmon | |
| Within-lab Reproducibility (RSDw) | <6% - 12% | Salmon | |
| Expanded Measurement Uncertainty | 10.3% - 34.9% | Fish, Salmon | |
| Decision Limit (CCα) | 0.161 - 0.44 µg/kg | Fish, Shrimp | |
| Detection Capability (CCβ) | 0.218 - 0.75 µg/kg | Fish, Shrimp |
Table 2: Performance Characteristics of ELISA for LMG Determination
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.06 - 0.1 ng/mL (in extract) | Fish Tissue | |
| Limit of Quantification (LOQ) | 0.3 ng/g | Fish Tissue | |
| Recovery | 76.2% - 92.4% | Fish Tissue | |
| Reproducibility (Day-to-day) | 5% - 10% | Fish Tissue | |
| IC50 | 2.2 ng/mL | Fish Tissue |
Table 3: Performance Characteristics of UV-Visible Spectrophotometry for LMG Determination
| Parameter | Value | Matrix | Reference |
| Wavelength of Max. Absorbance (λmax) | 256 nm | Water | |
| Limit of Detection (LOD) | 0.28 ng/mL (after preconcentration) | Water | |
| Linear Range | 0.50 - 250.00 ng/mL | Water | |
| Relative Standard Deviation (RSD) | 0.86% - 1.60% | Water | |
| Correlation Coefficient (R²) | 0.997 | Water |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results with low uncertainty. Below are representative methodologies for each of the discussed analytical techniques.
HPLC-MS/MS Method for LMG in Fish Tissue
This protocol is based on a validated UHPLC-MS/MS method.
1. Sample Preparation (QuEChERS-based) a. Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube. b. Add internal standard solution. c. Add 10 mL of acetonitrile. d. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl). e. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes. f. Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18). g. Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes. h. Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. Chromatographic Conditions a. Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). b. Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). c. Flow Rate: 0.3 mL/min. d. Injection Volume: 5 µL. e. Column Temperature: 40 °C.
3. Mass Spectrometry Conditions a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Acquisition Mode: Multiple Reaction Monitoring (MRM). c. Precursor and Product Ions: Monitor at least two MRM transitions for LMG for quantification and confirmation. d. Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
Direct Competitive ELISA for LMG in Fish Tissue
This protocol is a generalized procedure based on the principles described in published methods.
1. Sample Extraction a. Homogenize 1 g of fish tissue with 4 mL of extraction buffer (e.g., phosphate-buffered saline with a surfactant). b. Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes. c. Collect the supernatant for analysis.
2. ELISA Procedure a. Add 50 µL of standard solutions or sample extracts to microtiter wells pre-coated with LMG-specific antibodies. b. Add 50 µL of LMG-horseradish peroxidase (HRP) conjugate to each well. c. Incubate for 60 minutes at room temperature. d. Wash the wells three times with wash buffer. e. Add 100 µL of TMB substrate solution to each well. f. Incubate for 15 minutes in the dark. g. Add 50 µL of stop solution to each well. h. Read the absorbance at 450 nm within 10 minutes.
UV-Visible Spectrophotometric Method for LMG in Water
This protocol includes a preconcentration step to enhance sensitivity.
1. Sample Preconcentration a. Adjust the pH of a 50 mL water sample to 3.0. b. Add a known amount of magnetic nanoparticles (as an adsorbent). c. Stir for a specified time to allow for adsorption of LMG. d. Separate the nanoparticles using a magnet. e. Elute the adsorbed LMG from the nanoparticles using a suitable solvent (e.g., acidified methanol).
2. Spectrophotometric Measurement a. Transfer the eluate to a quartz cuvette. b. Measure the absorbance at the wavelength of maximum absorbance for LMG (approximately 256 nm). c. Quantify the concentration using a calibration curve prepared with LMG standards.
Visualizing Workflows and Uncertainty
Understanding the workflow and the contributing factors to uncertainty is crucial for method optimization and data interpretation.
The major sources of uncertainty in any analytical measurement can be visualized using a cause-and-effect (Ishikawa) diagram.
Conclusion
The estimation of measurement uncertainty is a critical component of method validation and ensures the reliability of analytical results for this compound. HPLC-MS/MS methods, while being the most resource-intensive, provide the lowest detection limits and the most comprehensive data for uncertainty estimation, making them the gold standard for confirmatory analysis. ELISA offers a high-throughput and cost-effective screening alternative, with its own set of uncertainty contributors primarily related to antibody specificity and matrix effects. UV-Visible spectrophotometry is a simpler and more accessible technique, but it generally lacks the sensitivity and specificity of the other methods, leading to higher uncertainty, especially in complex matrices. Researchers and laboratory professionals must carefully consider the intended application of their results to select the most appropriate method and to properly evaluate and report the associated measurement uncertainty.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
